molecular formula C12H16N8O6 B11102570 4,4'-(Z)-diazene-1,2-diylbis(N-propyl-1,2,5-oxadiazole-3-carboxamide) 2,2'-dioxide

4,4'-(Z)-diazene-1,2-diylbis(N-propyl-1,2,5-oxadiazole-3-carboxamide) 2,2'-dioxide

Cat. No.: B11102570
M. Wt: 368.31 g/mol
InChI Key: DABBSAXLDIEQIC-UHFFFAOYSA-N
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Description

4,4’-(Z)-diazene-1,2-diylbis(N-propyl-1,2,5-oxadiazole-3-carboxamide) 2,2’-dioxide is a synthetic organic compound that belongs to the class of diazene derivatives. This compound is characterized by the presence of a diazene group (N=N) and oxadiazole rings, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Z)-diazene-1,2-diylbis(N-propyl-1,2,5-oxadiazole-3-carboxamide) 2,2’-dioxide typically involves the following steps:

    Formation of the Oxadiazole Rings: The oxadiazole rings can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Diazene Formation: The diazene group can be introduced by the reaction of hydrazine derivatives with oxidizing agents.

    Coupling Reaction: The final step involves the coupling of the diazene group with the oxadiazole rings to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Z)-diazene-1,2-diylbis(N-propyl-1,2,5-oxadiazole-3-carboxamide) 2,2’-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can break the diazene group, leading to the formation of amines.

    Substitution: The oxadiazole rings can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4,4’-(Z)-diazene-1,2-diylbis(N-propyl-1,2,5-oxadiazole-3-carboxamide) 2,2’-dioxide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-(Z)-diazene-1,2-diylbis(N-propyl-1,2,5-oxadiazole-3-carboxamide) 2,2’-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of specific pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Z)-diazene-1,2-diylbis(N-methyl-1,2,5-oxadiazole-3-carboxamide) 2,2’-dioxide
  • 4,4’-(E)-diazene-1,2-diylbis(N-propyl-1,2,5-oxadiazole-3-carboxamide) 2,2’-dioxide

Uniqueness

4,4’-(Z)-diazene-1,2-diylbis(N-propyl-1,2,5-oxadiazole-3-carboxamide) 2,2’-dioxide is unique due to its specific structural configuration, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H16N8O6

Molecular Weight

368.31 g/mol

IUPAC Name

2-oxido-4-[[5-oxido-4-(propylcarbamoyl)-1,2,5-oxadiazol-5-ium-3-yl]diazenyl]-N-propyl-1,2,5-oxadiazol-2-ium-3-carboxamide

InChI

InChI=1S/C12H16N8O6/c1-3-5-13-11(21)7-9(17-25-19(7)23)15-16-10-8(20(24)26-18-10)12(22)14-6-4-2/h3-6H2,1-2H3,(H,13,21)(H,14,22)

InChI Key

DABBSAXLDIEQIC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=[N+](ON=C1N=NC2=NO[N+](=C2C(=O)NCCC)[O-])[O-]

Origin of Product

United States

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